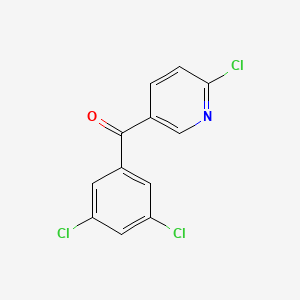
2-Chloro-5-(3,5-dichlorobenzoyl)pyridine
概要
説明
2-Chloro-5-(3,5-dichlorobenzoyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 2-chloro group and a 3,5-dichlorobenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3,5-dichlorobenzoyl)pyridine typically involves the acylation of 2-chloropyridine with 3,5-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Chloro-5-(3,5-dichlorobenzoyl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro groups on the benzoyl and pyridine rings can be replaced by nucleophiles, such as amines or thiols.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Oxidation: Oxidative reactions can convert the compound into more oxidized derivatives, such as carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
2-Chloro-5-(3,5-dichlorobenzoyl)pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a tool for studying enzyme interactions and biochemical pathways.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-5-(3,5-dichlorobenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and benzoyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-(3,5-dichlorobenzoyl)aniline
- 2-Chloro-5-(3,5-dichlorobenzoyl)phenol
- 2-Chloro-5-(3,5-dichlorobenzoyl)benzamide
Uniqueness
2-Chloro-5-(3,5-dichlorobenzoyl)pyridine is unique due to the presence of both a pyridine ring and a 3,5-dichlorobenzoyl group, which confer distinct chemical and biological properties
特性
IUPAC Name |
(6-chloropyridin-3-yl)-(3,5-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3NO/c13-9-3-8(4-10(14)5-9)12(17)7-1-2-11(15)16-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYKWODROKLMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


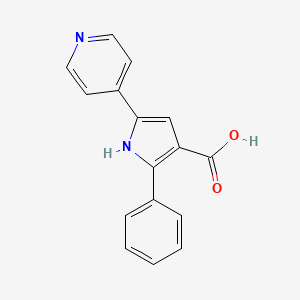
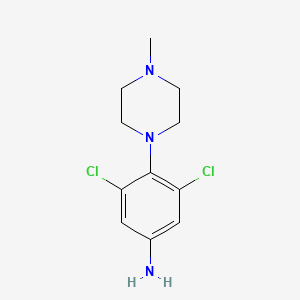
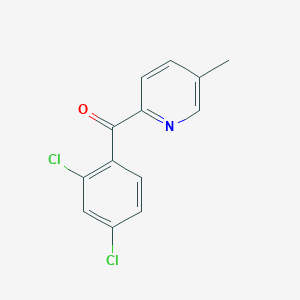
![8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one](/img/structure/B1463320.png)

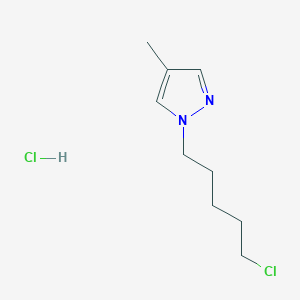
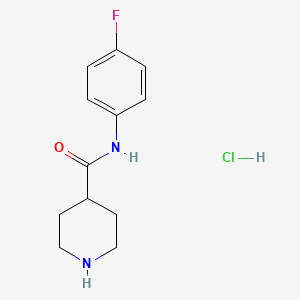


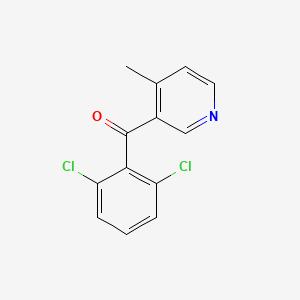

![2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine](/img/structure/B1463334.png)
![2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B1463335.png)
![Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate hydrochloride](/img/structure/B1463337.png)
